Cas no 1000529-09-8 ((2-fluoro-3-pyridinyl)acetonitrile)

(2-Fluoro-3-pyridinyl)acetonitrile is a versatile fluorinated pyridine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a reactive nitrile group adjacent to a fluorinated pyridine ring, enables selective functionalization, making it valuable for constructing complex heterocyclic compounds. The fluorine substituent enhances electronic properties, influencing reactivity and binding affinity in target molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard handling conditions further supports its utility in multi-step organic synthesis.
(2-fluoro-3-pyridinyl)acetonitrile structure
1000529-09-8 structure
Product Name:(2-fluoro-3-pyridinyl)acetonitrile
CAS No:1000529-09-8
MF:C7H5FN2
MW:136.126404523849
CID:1124807
PubChem ID:55267342
Update Time:2025-05-24

(2-fluoro-3-pyridinyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (2-Fluoro-3-pyridinyl)acetonitrile
    • G75135
    • DB-226475
    • 3-Pyridineacetonitrile, 2-fluoro-
    • AKOS006313133
    • 1000529-09-8
    • SCHEMBL20244713
    • 2-(2-fluoropyridin-3-yl)acetonitrile
    • 2-Fluoropyridine-3-acetonitrile
    • (2-fluoro-3-pyridinyl)acetonitrile
    • Inchi: 1S/C7H5FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2
    • InChI Key: BRLREVTUDXXVSR-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CN=1)CC#N

Computed Properties

  • Exact Mass: 136.043676g/mol
  • Monoisotopic Mass: 136.043676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 136.13g/mol
  • XLogP3: 0.9
  • Topological Polar Surface Area: 36.7Ų

(2-fluoro-3-pyridinyl)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Alichem
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Additional information on (2-fluoro-3-pyridinyl)acetonitrile

Recent Advances in the Application of (2-fluoro-3-pyridinyl)acetonitrile (CAS: 1000529-09-8) in Chemical Biology and Pharmaceutical Research

In recent years, (2-fluoro-3-pyridinyl)acetonitrile (CAS: 1000529-09-8) has emerged as a versatile building block in chemical biology and pharmaceutical research. This compound, characterized by its pyridine core and fluorine substitution, has been widely utilized in the synthesis of novel bioactive molecules. Its unique chemical properties, including its ability to participate in various coupling reactions and serve as a precursor for heterocyclic compounds, have made it a valuable tool in drug discovery and development.

A recent study published in the Journal of Medicinal Chemistry demonstrated the application of (2-fluoro-3-pyridinyl)acetonitrile in the synthesis of potent kinase inhibitors. The researchers utilized this compound as a key intermediate in the construction of a series of pyridine-based inhibitors targeting the epidermal growth factor receptor (EGFR). The resulting compounds exhibited significant inhibitory activity against EGFR mutants associated with non-small cell lung cancer, highlighting the potential of (2-fluoro-3-pyridinyl)acetonitrile in the development of targeted cancer therapies.

Another notable application of (2-fluoro-3-pyridinyl)acetonitrile was reported in a study focusing on the development of novel antiviral agents. Researchers employed this compound as a starting material for the synthesis of pyridine-containing nucleoside analogs. These analogs demonstrated promising activity against RNA viruses, including SARS-CoV-2, suggesting potential applications in the treatment of viral infections. The study, published in Bioorganic & Medicinal Chemistry Letters, emphasized the importance of the fluorine atom in enhancing the metabolic stability and bioavailability of the resulting compounds.

In the field of chemical biology, (2-fluoro-3-pyridinyl)acetonitrile has been utilized as a versatile probe for studying protein-ligand interactions. A recent publication in ACS Chemical Biology described the use of this compound in the development of fluorescent probes for imaging studies. The researchers successfully incorporated (2-fluoro-3-pyridinyl)acetonitrile into a fluorescent scaffold, creating a sensitive probe for monitoring enzyme activity in live cells. This application underscores the compound's utility in advancing our understanding of biological processes at the molecular level.

The synthetic versatility of (2-fluoro-3-pyridinyl)acetonitrile has also been demonstrated in the development of agrochemicals. A patent application filed in 2023 disclosed novel pesticidal compounds derived from this building block. The disclosed compounds showed remarkable efficacy against a broad spectrum of agricultural pests while maintaining favorable environmental profiles. This application highlights the compound's potential beyond pharmaceutical applications, extending its utility to crop protection and agricultural science.

Recent advances in synthetic methodology have further expanded the applications of (2-fluoro-3-pyridinyl)acetonitrile. A study published in Organic Letters reported a novel palladium-catalyzed coupling reaction that enables the efficient functionalization of this compound. This methodological breakthrough has significantly improved the accessibility of diverse derivatives, facilitating structure-activity relationship studies in drug discovery programs. The researchers demonstrated the utility of this approach by synthesizing a library of compounds with varying biological activities.

Looking forward, the unique properties of (2-fluoro-3-pyridinyl)acetonitrile (CAS: 1000529-09-8) position it as a valuable tool for addressing current challenges in drug discovery and chemical biology. Its applications in kinase inhibitor development, antiviral research, chemical probes, and agrochemicals demonstrate its broad utility across multiple disciplines. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, we anticipate seeing more innovative applications of this versatile building block in the coming years.

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